molecular formula C11H22O2 B13119575 3-Hydroxyundecan-2-one

3-Hydroxyundecan-2-one

Cat. No.: B13119575
M. Wt: 186.29 g/mol
InChI Key: SDNGVORIGICIQX-UHFFFAOYSA-N
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Description

3-Hydroxyundecan-2-one is a hydroxyketone with an 11-carbon chain, characterized by a hydroxyl group (-OH) at the third carbon and a ketone group (-C=O) at the second position. This compound has been identified as a critical component in the aggregation-sex pheromone system of Plagionotus arcuatus beetles, where it is produced exclusively by males . Its structure and biological activity distinguish it from related compounds, such as shorter-chain hydroxyketones, unsaturated ketones, amines, and lactones. This article provides a detailed comparison of this compound with structurally and functionally similar compounds, supported by data tables and research findings.

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

3-hydroxyundecan-2-one

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-11(13)10(2)12/h11,13H,3-9H2,1-2H3

InChI Key

SDNGVORIGICIQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyundecan-2-one can be achieved through various methods. One common approach involves the oxidation of 3-hydroxyundecanal using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the aldol condensation of undecanal with acetone, followed by selective reduction of the resulting β-hydroxy ketone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process may also involve the use of biocatalysts to enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyundecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxyundecan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxyundecan-2-one involves its role as a quorum sensing signal molecule. In Vibrio parahaemolyticus, it is produced by the enzyme cqsA and regulates colony morphology and other quorum sensing-associated behaviors. The compound interacts with specific receptors, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Key Findings :

  • Chain length influences volatility and receptor specificity. Longer chains (e.g., this compound) may enhance species specificity in pheromone systems .
  • In P. arcuatus, this compound is male-specific, whereas shorter analogs (e.g., 3-hydroxyhexan-2-one) are used by other insects like ants for trail marking .

Comparison with Structurally Related Compounds

3-Undecen-2-one

Property This compound 3-Undecen-2-one
CAS Number Not provided 10522-37-9
Functional Groups -OH, -C=O -C=O, unsaturated bond (C=C)
Molecular Weight 186.29 g/mol 168.28 g/mol
Volatility Lower (due to -OH polarity) Higher (unsaturated bond reduces boiling point)
Biological Role Pheromone No pheromonal role reported
Safety No acute hazards reported Requires PPE; irritant (inhalation risk)

Structural Impact : The absence of a hydroxyl group in 3-undecen-2-one increases its volatility but eliminates hydrogen-bonding capacity, reducing its suitability as a pheromone.

1-Aminoundecane

Property This compound 1-Aminoundecane
CAS Number Not provided 7307-55-3
Functional Groups -OH, -C=O -NH₂
Molecular Weight 186.29 g/mol 171.33 g/mol
Chemical Behavior Acidic (enol formation) Basic (amine protonation)
Applications Pheromone Surfactant, pharmaceutical intermediate
Safety Non-irritant Causes respiratory irritation; requires ventilation

Functional Group Impact: The amine group in 1-aminoundecane confers surfactant properties, while the hydroxyketone structure enables pheromone activity.

6-Hexyltetrahydro-2H-pyran-2-one (Lactone Derivative)

Property This compound 6-Hexyltetrahydro-2H-pyran-2-one
CAS Number Not provided 710-04-3
Structure Linear hydroxyketone Cyclic ester (lactone)
Molecular Weight 186.29 g/mol 184.28 g/mol
Stability Prone to oxidation High (cyclic structure)
Applications Pheromone Flavoring agent, fragrance

Cyclic vs. Linear : The lactone’s cyclic structure enhances stability and alters odor profiles, making it suitable for industrial applications rather than biological signaling .

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